Nitric acid, cerium(4+) salt (4:1)

Vue d'ensemble

Description

Nitric acid, cerium(4+) salt (4:1), also known as Cerium nitrate, refers to a family of nitrates of cerium in the +3 or +4 oxidation state . These compounds often contain water, hydroxide, or hydronium ions in addition to cerium and nitrate .

Synthesis Analysis

The synthesis of Nitric acid, cerium(4+) salt (4:1) involves various methods. One such method involves the extraction of cerium (IV) from sulfuric acid solutions by CYANEX 301 . Another method involves the use of cerium (IV) ammonium nitrate (CAN) as an efficient oxidant in aqueous medium .Molecular Structure Analysis

The molecular structure of Nitric acid, cerium(4+) salt (4:1) is complex. It is characterized chemically by having two valence states, the +3 cerous and +4 ceric states . The ceric state is the only non-trivalent rare earth ion stable in aqueous solutions .Chemical Reactions Analysis

The chemical reactions involving Nitric acid, cerium(4+) salt (4:1) are complex and varied. For instance, cerium (IV) has been used in the oxidation of dicarboxylic acids (CH2)r(COOH)2 by cerium (IV) sulfate in the context of the Belousov–Zhabotinsky (BZ) oscillating reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of Nitric acid, cerium(4+) salt (4:1) are unique. For instance, pure nitric acid is a colorless liquid with a characteristic pungent and choking smell. It is soluble in water in all proportions and is extremely corrosive .Applications De Recherche Scientifique

Quantum Information Science (QIS)

Cerium(4+);tetranitrate is investigated for its potential applications in QIS due to its unique electronic properties. The compound’s ability to exist in multiple oxidation states can be advantageous in the creation of qubits for quantum computing. Its stability and redox behavior are key factors that make it a candidate for use in quantum devices.

Each of these applications demonstrates the broad utility of cerium(4+);tetranitrate in scientific research, highlighting its importance across various fields of study .

Mécanisme D'action

Target of Action

Cerium(4+);tetranitrate, also known as Nitric acid, cerium(4+) salt, primarily targets the redox reactions in various chemical processes . The compound’s primary role is to act as a strong oxidizing agent .

Mode of Action

The compound interacts with its targets by participating in redox reactions . As an oxidizing agent, it has the ability to accept electrons from other substances in a chemical reaction . This results in changes to the oxidation state of the substance it interacts with .

Biochemical Pathways

It is known that the compound plays a role in redox reactions, which are fundamental to numerous biochemical pathways . The downstream effects of these reactions can vary widely depending on the specific pathway and the substances involved .

Result of Action

The molecular and cellular effects of Cerium(4+);tetranitrate’s action are largely dependent on the specific chemical context in which it is used. As an oxidizing agent, it can cause substantial changes to the oxidation state of other substances, potentially leading to various chemical and physical effects .

Action Environment

The action, efficacy, and stability of Cerium(4+);tetranitrate can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and pressure can all impact the compound’s effectiveness as an oxidizing agent .

Safety and Hazards

Orientations Futures

The future directions for Nitric acid, cerium(4+) salt (4:1) involve its use in various fields. For instance, it has been proposed for use in scientific research due to its biocompatibility, good conductivity, and the ability to transfer oxygen. It has also been used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor .

Propriétés

IUPAC Name |

cerium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4NO3/c;4*2-1(3)4/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCIDLXXSFUYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

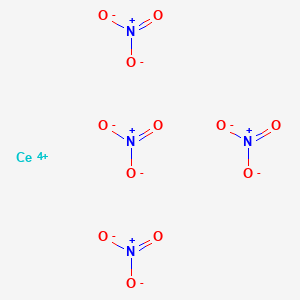

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17309-53-4 (Parent) | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60890686 | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid, cerium(4+) salt (4:1) | |

CAS RN |

13093-17-9 | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)